molecular formula C15H11ClN4OS B12058125 3-(3-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-25-3

3-(3-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12058125
CAS No.: 478255-25-3
M. Wt: 330.8 g/mol
InChI Key: CAWBPPIPRCVYLQ-BIDZZBNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-CL-PHENYL)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-CL-PHENYL)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenyl hydrazine, furfural, and thiourea.

    Condensation Reaction: The first step involves the condensation of 3-chlorophenyl hydrazine with furfural to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization with thiourea under acidic or basic conditions to form the triazole ring.

    Final Product: The final product, 5-(3-CL-PHENYL)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced at different positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated triazoles, alkylated triazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers and materials with specific properties.

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a potential candidate for developing new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.

Medicine

    Drug Development: The compound’s unique structure makes it a potential lead compound for developing new drugs targeting specific diseases.

    Cancer Research: It may have anticancer properties, contributing to the development of new cancer therapies.

Industry

    Agriculture: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.

Mechanism of Action

The mechanism of action of 5-(3-CL-PHENYL)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the thiol group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with diverse biological activities.

    3-Amino-1,2,4-triazole: Known for its herbicidal properties.

    4-Phenyl-1,2,4-triazole-3-thiol:

Uniqueness

5-(3-CL-PHENYL)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL stands out due to its unique combination of a chlorophenyl group, a furan ring, and a triazole-thiol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

478255-25-3

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-12-5-1-4-11(10-12)14-18-19-15(22)20(14)17-8-2-6-13-7-3-9-21-13/h1-10H,(H,19,22)/b6-2+,17-8+

InChI Key

CAWBPPIPRCVYLQ-BIDZZBNBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC=CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.